molecular formula C11H21NO2 B1394344 (1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol CAS No. 1216468-80-2

(1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol

Cat. No.: B1394344
CAS No.: 1216468-80-2
M. Wt: 199.29 g/mol
InChI Key: CXHFFCOHKYPIRG-UHFFFAOYSA-N
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Description

(1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a tetrahydropyran ring fused to a piperidine ring, with a methanol group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.

    Formation of the Piperidine Ring: This involves the cyclization of a suitable amine precursor.

    Coupling of the Rings: The tetrahydropyran and piperidine rings are then coupled through a series of reactions, often involving the use of protecting groups to ensure selectivity.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methanol group.

Scientific Research Applications

(1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    (1-Tetrahydro-2H-pyran-4-yl)piperidine: Lacks the methanol group but has a similar ring structure.

    4-Piperidinemethanol: Lacks the tetrahydropyran ring but has a similar methanol group attached to the piperidine ring.

Uniqueness

(1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol is unique due to the presence of both the tetrahydropyran and piperidine rings, along with the methanol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(oxan-4-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-9-10-1-5-12(6-2-10)11-3-7-14-8-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHFFCOHKYPIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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